molecular formula C14H12FN3O2 B6345588 2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354919-36-0

2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345588
CAS RN: 1354919-36-0
M. Wt: 273.26 g/mol
InChI Key: KSCJVJQPAGHLAM-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as 4-fluoro-5-furfuryl-2-amino-1H-imidazole-4-one (FFAI), is a synthetic compound belonging to the imidazole family of heterocyclic compounds. It has been extensively studied for its potential medicinal applications due to its ability to modulate a variety of cellular processes. This review will discuss the synthesis of FFAI, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

FFAI has been studied for its potential medicinal applications, particularly as an anti-inflammatory agent, an analgesic, and an antiproliferative agent. In addition, FFAI has been studied for its potential role in the treatment of cancer, autoimmune diseases, and neurological disorders. FFAI has also been investigated for its potential use as a diagnostic agent and as a therapeutic agent for the treatment of diabetes and obesity.

Mechanism of Action

FFAI has been shown to modulate a variety of cellular processes, including signal transduction pathways, gene expression, and cell cycle regulation. FFAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators, and to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. FFAI has also been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and cell survival.
Biochemical and Physiological Effects
FFAI has been shown to have anti-inflammatory, analgesic, and antiproliferative effects in a variety of cell types, including human cancer cells, human monocytes, and mouse macrophages. FFAI has also been shown to reduce inflammation, pain, and tissue damage in animal models of inflammation and pain. In addition, FFAI has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

The advantages of using FFAI in laboratory experiments include its low cost and ease of synthesis, its high solubility in water, and its stability in a variety of solvents. The limitations of using FFAI in laboratory experiments include its low bioavailability and its potential for toxicity, as well as its potential for drug-drug interactions.

Future Directions

Future research on FFAI should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, future research should focus on the development of novel formulations of FFAI that can improve its bioavailability and reduce its potential for toxicity. Furthermore, future research should focus on the development of novel therapeutic strategies for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders. Finally, future research should focus on the development of novel diagnostic agents based on FFAI for the early detection of diseases.

Synthesis Methods

FFAI can be synthesized by a variety of methods, including a one-pot synthesis and a two-step synthesis. The one-pot synthesis involves the reaction of 4-fluorophenylhydrazine with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, in the presence of a base, such as triethylamine. The two-step synthesis involves the condensation of 4-fluorophenylhydrazine with an aldehyde, such as furfural, followed by the reaction of the resulting hydrazone with 1,3-dicarbonyl compounds. Both methods yield FFAI in good yields.

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCJVJQPAGHLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-fluorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one

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